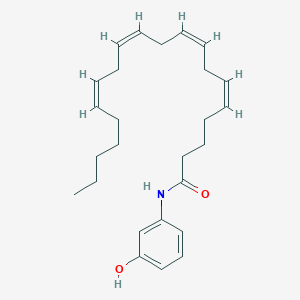

N-(3-hydroxyphenyl)-Arachidonoyl amide

Overview

Description

N-(3-hydroxyphenyl)-Arachidonoyl amide, also known as 3-HPAA, is an analog of AM404 (N-(4-hydroxyphenyl)-arachidonoyl amide), a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide . It is metabolized by both cyclooxygenase (COX) -1 and COX-2, and is an irreversible and selective inhibitor of COX-2 .

Molecular Structure Analysis

The molecular formula of N-(3-hydroxyphenyl)-Arachidonoyl amide is C26H37NO2 . Its average mass is 395.578 Da and its monoisotopic mass is 395.282440 Da .Scientific Research Applications

Inhibition of Carrier-Mediated Transport

N-(3-hydroxyphenyl)-Arachidonoyl amide: is an analog of AM404, which is known for its selective inhibition of carrier-mediated transport of arachidonoyl ethanolamide (AEA). This application is significant in the study of endocannabinoid transport mechanisms within the body .

Cyclooxygenase (COX) Metabolism

This compound is metabolized by both COX-1 and COX-2 enzymes. It has been found to selectively and irreversibly inhibit COX-2, which is an enzyme responsible for inflammation and pain, making it a potential target for anti-inflammatory drugs .

Potential Anti-inflammatory Applications

Due to its ability to inhibit COX-2, N-(3-hydroxyphenyl)-Arachidonoyl amide may have applications in the development of new anti-inflammatory therapies, particularly those that require selective inhibition of COX-2 over COX-1 .

Anandamide Transport Inhibition

It acts as an inhibitor of anandamide transport with an IC50 value of 21.3 μM, which could be relevant in research focusing on the modulation of endocannabinoid system functions .

Mechanism of Action

Target of Action

N-(3-hydroxyphenyl)-Arachidonoyl amide, also known as AM404, is a potent agonist of the transient receptor potential vanilloid type 1 (TRPV1) and a low-affinity ligand of the cannabinoid receptor type 1 (CB1) . These receptors play crucial roles in pain perception, inflammation, and body temperature regulation .

Mode of Action

AM404 interacts with its targets, TRPV1 and CB1 receptors, leading to a series of intracellular events. The interaction with TRPV1 receptors can lead to the influx of calcium ions, which can further trigger various cellular responses. The binding to CB1 receptors, on the other hand, can inhibit adenylate cyclase activity, reducing the levels of cyclic AMP and modulating the activity of protein kinase A .

Biochemical Pathways

AM404 affects the arachidonic acid pathway, a key biochemical pathway involved in inflammation and pain sensation. It inhibits the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that catalyze the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of prostaglandins, bioactive lipids that play a key role in inflammation and pain .

Pharmacokinetics

In the CNS, p-aminophenol is conjugated with arachidonic acid by the fatty acid amide hydrolase (FAAH) to produce AM404 .

Result of Action

The primary result of AM404’s action is the reduction of inflammation and pain sensation. By inhibiting the production of prostaglandins, AM404 can decrease inflammation and pain. Moreover, it also inhibits the formation of reactive oxygen species, further contributing to its anti-inflammatory effects .

Action Environment

The action of AM404 can be influenced by various environmental factors. For instance, the presence of other inflammatory mediators can modulate the activity of AM404. Additionally, the pH of the environment can affect the ionization state of AM404, potentially influencing its interaction with its targets .

properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMMQKRRVRXBA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-Arachidonoyl amide | |

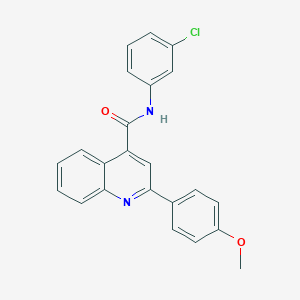

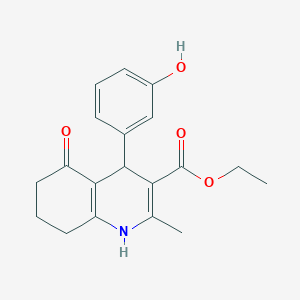

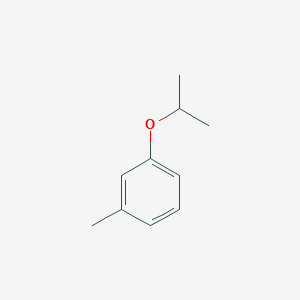

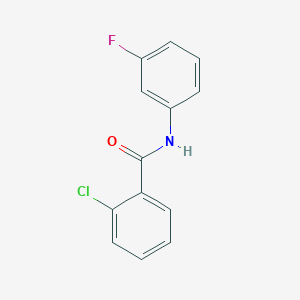

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.